Cas no 5461-17-6 (Phenol,4-[(cyclohexylamino)methyl]-, hydrochloride (1:1))

Phenol,4-[(cyclohexylamino)methyl]-, hydrochloride (1:1) structure
5461-17-6 structure
Product Name:Phenol,4-[(cyclohexylamino)methyl]-, hydrochloride (1:1)
CAS No:5461-17-6
MF:C13H19NO
MW:205.296063661575
CID:386272
PubChem ID:407434
Update Time:2025-04-19

Phenol,4-[(cyclohexylamino)methyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[(cyclohexylamino)methyl]-, hydrochloride (1:1)
    • 4-[(cyclohexylamino)methyl]phenol
    • AC1L8SLA
    • AC1Q78VE
    • ChemDiv2_001359
    • CTK5A1917
    • HMS1372N17
    • MolPort-004-377-224
    • SureCN3862351
    • AKOS000223040
    • EN300-73197
    • CHEMBL1907099
    • SCHEMBL3862351
    • Phenol, 4-[(cyclohexylamino)methyl]-
    • 200274-73-3
    • CCG-114625
    • DTXSID20328177
    • CS-0259396
    • 5461-17-6
    • p-Oxybenzyl-zyklohexylamin
    • Z86130391
    • EU-0014817
    • Inchi: 1S/C13H19NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14-15H,1-5,10H2
    • InChI Key: GCSGMDJOIYTBGB-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CNC1CCCCC1

Computed Properties

  • Exact Mass: 205.14677
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26
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